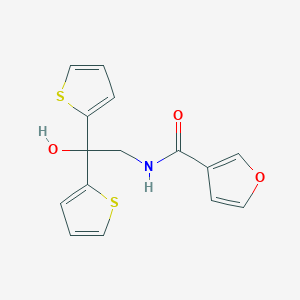

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide

Description

Propriétés

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLTYXADAOEHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide typically involves the following steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of 2-hydroxy-2,2-di(thiophen-2-yl)ethanol. This can be achieved through the reaction of thiophene-2-carbaldehyde with a suitable reducing agent.

Coupling with Furan-3-carboxylic Acid: The hydroxyethyl intermediate is then coupled with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid to the carboxamide using an amine source, typically ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and nucleophilic substitution reactions:

-

Hydrolysis is influenced by steric hindrance from the adjacent thiophene rings, potentially slowing reaction kinetics.

-

Acylation reactions employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to activate the carbonyl group for amine conjugation .

Heterocyclic Ring Reactivity

Thiophene and furan rings undergo electrophilic aromatic substitution (EAS) and oxidation:

-

Thiophene’s α-positions are more reactive due to lower resonance stabilization compared to furan .

-

Furan’s susceptibility to ring-opening under strong acids limits nitration efficiency.

Hydroxyl Group Transformations

The secondary alcohol undergoes typical alcohol reactions:

| Reaction Type | Reagents | Product(s) |

|---|---|---|

| Esterification | Acetic anhydride, H⁺ catalyst | Acetylated derivative |

| Etherification | R-X, base (e.g., K₂CO₃) | Alkyl/aryl ethers |

| Oxidation | PCC/Dess-Martin periodinane | Ketone (requires activated α-H) |

-

Steric bulk from the two thiophene groups may hinder etherification and oxidation.

Reduction Reactions

Selective reduction pathways include:

| Target Group | Reagents | Product(s) |

|---|---|---|

| Amide | LiAlH₄ | Amine derivative |

| Thiophene rings | H₂, Pd/C | Partially saturated thiophenes |

Cross-Coupling Reactions

The thiophene rings enable catalytic cross-coupling:

| Reaction Type | Catalysts/Reagents | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized derivatives |

| Stille Coupling | Pd₂(dba)₃, organostannanes | Heterocycle diversification |

-

These reactions are critical for modifying the compound’s electronic properties in materials science .

Mechanistic Insights

-

Amide Activation : The carboxamide’s resonance stabilization reduces electrophilicity, necessitating strong activators like EDCl for nucleophilic attack .

-

Thiophene vs. Furan Reactivity : Thiophene’s higher aromaticity (~30 kcal/mol stabilization) makes it less reactive toward EAS than furan .

-

Steric Effects : The geminal di(thiophene) groups create a crowded environment, slowing reactions at the hydroxyethyl backbone.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is being investigated as a potential scaffold for the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity and specificity towards various targets.

Potential Applications:

- Antimicrobial Activity : Compounds with furan and thiophene moieties have shown significant antibacterial and antifungal properties. For instance, related compounds have been effective against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U937 (lymphoma). For example, related compounds have demonstrated IC50 values in the micromolar range .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and conductive polymers.

Applications:

- Organic Electronics : The incorporation of thiophene rings enhances charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Studies

The biological activities of this compound are under investigation for their potential therapeutic effects.

Key Findings:

- Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

- Mechanisms of Action : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism for their anticancer activity .

Cytotoxicity Studies

Research on related compounds has provided insights into their cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Related Compound A | MCF-7 | 0.65 |

| Related Compound B | U937 | 1.5 |

These findings suggest that modifications to the structure of this compound could enhance its efficacy against cancer cells.

Molecular Docking Studies

Computational studies indicate strong binding affinities of similar compounds to targets involved in cancer progression, such as estrogen receptors. This suggests that further structural modifications could improve their biological activity .

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene rings may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

*Calculated based on analogous compounds.

Key Comparative Analysis

Electronic and Steric Effects

- Thiophene vs. Furan Substitution : highlights that replacing thiophene with furan alters dihedral angles between aromatic rings (e.g., 13.53° for thiophene vs. 9.71° for furan in nitro-substituted carboxamides), impacting planarity and intermolecular interactions . The target compound’s dual thiophen-2-yl groups may enhance π-π stacking compared to furan-containing analogues.

Activité Biologique

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide (CAS No. 2034400-08-1) is a complex organic compound notable for its unique structural features, including a furan ring, a carboxamide group, and two thiophene rings. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO3S2 |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 2034400-08-1 |

| Functional Groups | Hydroxy, Carboxamide, Thiophene |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens, likely due to its ability to disrupt cellular processes.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. For instance, it has been observed to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, suggesting a mechanism for promoting programmed cell death.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating significant potency .

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Candida albicans | 0.20 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies focused on the anticancer effects of the compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 1.50 |

| PANC-1 | 1.20 |

The data indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, particularly MCF-7.

Case Studies

- Study on Apoptosis Induction : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to increased levels of p53 and activation of caspase pathways, confirming its role in apoptosis induction .

- Enzyme Inhibition Analysis : Another study reported that the compound inhibited DNA gyrase with an IC50 value of 31.64 µM and DHFR at 2.67 µM, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the hydroxyethyl-thiophene core followed by carboxamide coupling. Key steps include:

- Nucleophilic substitution : Thiophene derivatives react with epoxide intermediates under basic conditions to form the di(thiophen-2-yl)ethanol backbone .

- Amide coupling : Furan-3-carboxylic acid is activated using carbodiimides (e.g., DCC) and coupled to the amine group of the intermediate. Triethylamine or pyridine is often used to neutralize HCl byproducts .

- Optimization : Solvent choice (dichloromethane or DMF), temperature control (0–25°C), and catalyst selection (e.g., Pd for cross-coupling) are critical for minimizing side reactions and improving yields (>60%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

- Structural confirmation :

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene (δ 6.8–7.4 ppm) and furan (δ 7.2–7.8 ppm) signals .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 388.1) and fragmentation patterns .

- Purity assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to assess programmed cell death .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

- Comparative analysis :

- Use isogenic cell lines to control genetic variability .

- Validate target engagement via thermal shift assays or SPR to confirm binding affinities .

- Structural analogs : Synthesize derivatives (e.g., replacing thiophene with pyridine) to isolate structure-activity relationships (SAR) .

- Assay standardization : Replicate studies under identical conditions (e.g., pH, serum concentration) to minimize experimental variability .

Q. What computational methods are used to predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinases), prioritizing binding poses with ΔG < -8 kcal/mol .

- QSAR modeling : Leverage PubChem descriptors (e.g., topological polar surface area, logP) to correlate physicochemical properties with activity .

- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies are recommended for derivatizing this compound to enhance bioavailability?

- Prodrug approaches : Introduce phosphate esters at the hydroxyl group to improve water solubility .

- Functional group modifications :

- Replace the carboxamide with sulfonamide for metabolic stability .

- Add PEG chains to the furan ring to prolong half-life .

- Salt formation : Co-crystallize with citric acid or tromethamine to enhance dissolution rates .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values in kinase inhibition assays may arise from differences in ATP concentrations (1 mM vs. 100 μM). Normalize data using Cheng-Prusoff equations to account for substrate competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.